molecular formula C21H20ClNO4 B105437 Indomethacin ethyl ester CAS No. 16401-99-3

Indomethacin ethyl ester

Cat. No.: B105437
CAS No.: 16401-99-3
M. Wt: 385.8 g/mol
InChI Key: COIRSVPTDJIIKY-UHFFFAOYSA-N
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Description

Indomethacin ethyl ester is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This compound is synthesized by esterifying indomethacin with ethanol. This compound retains the anti-inflammatory properties of its parent compound but is designed to reduce gastrointestinal side effects commonly associated with indomethacin .

Mechanism of Action

Target of Action

Indomethacin Ethyl Ester, like its parent compound Indomethacin, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound exerts its therapeutic effects by inhibiting the COX enzymes . This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators . The ester derivatives of Indomethacin have been found to be active against both COX-2 and COX-1 enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Arachidonic Acid (AA) pathway . By inhibiting the COX enzymes, this compound prevents the conversion of AA into prostaglandins and thromboxanes . This results in a decrease in these mediators, leading to a reduction in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influence its bioavailability. While specific ADME properties for this compound are not readily available, it’s known that peak Indomethacin concentration in synovial fluid occurs approximately 1–1.5 h after peak plasma concentration and is about 25% of these in plasma .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever . In animal models, it has been shown to reduce joint inflammation and promote recovery of the microstructure of the synovial membrane and articular cartilage .

Biochemical Analysis

Biochemical Properties

Indomethacin Ethyl Ester interacts with various enzymes and proteins in biochemical reactions. It is synthesized by condensing indomethacin with an equimolar quantity of an appropriate alcoholic compound . It has been found to be active against COX-2 and COX-1 enzymes, exhibiting 62.0 and 12.9% inhibition, respectively .

Cellular Effects

This compound influences cell function by blocking prostaglandin synthesis, thus reducing and eliminating many inflammatory conditions in patients . It impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the biosynthesis of prostaglandins by preventing binding of the substrate, arachidonic acid, to the active site of the enzyme cyclooxygenase (COX) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indomethacin ethyl ester involves the esterification of indomethacin with ethanol. The reaction is typically carried out in an anhydrous environment using dichloromethane as a solvent. The process requires the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Indomethacin ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Indomethacin ethyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Indomethacin ethyl ester is unique in its design to retain the therapeutic benefits of indomethacin while minimizing gastrointestinal side effects. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIRSVPTDJIIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167697
Record name Indomethacin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16401-99-3
Record name Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16401-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indomethacin ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indomethacin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOMETHACIN ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AON0U1UBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does indomethacin ethyl ester exert its effects in the body?

A1: this compound itself doesn't directly interact with targets in the body. It acts as a prodrug, undergoing rapid hydrolysis in vivo to convert into its active form, indomethacin [, ]. Indomethacin is a potent cyclooxygenase (COX) inhibitor, primarily targeting COX-2, an enzyme involved in inflammation and pain pathways [, ]. By inhibiting COX-2, indomethacin reduces the production of prostaglandins, signaling molecules that contribute to inflammation, pain, and fever.

Q2: What is the structural difference between indomethacin and this compound?

A2: this compound is structurally similar to indomethacin but contains an ethyl ester group attached to its carboxylic acid moiety. This modification improves its lipophilicity, potentially enhancing its absorption and bioavailability [, ].

Q3: How does the formulation of this compound affect its delivery and efficacy?

A3: Research indicates that encapsulating this compound in lipid-core nanocapsules (LNCs) offers significant advantages for its delivery and efficacy [, , ]. These LNCs, composed of a triglyceride oil core, a poly(epsilon-caprolactone) polymer wall, and stabilized by polysorbate 80, act as a protective carrier system [].

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